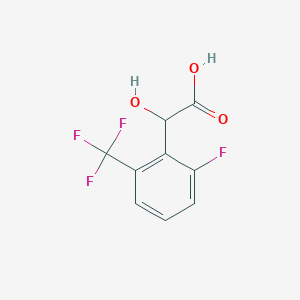
2-Fluoro-6-(trifluoromethyl)mandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of 2-fluoro-6-trifluoromethylbenzaldehyde as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Fluoro-6-(trifluoromethyl)mandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)mandelic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target pathways involved .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-6-trifluoromethylbenzoic acid
- 2-Fluoro-6-trifluoromethylbenzamide
- 2-Fluoro-6-trifluoromethylphenol
Comparison: Compared to these similar compounds, 2-Fluoro-6-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups on a mandelic acid backbone.
Propriétés
Formule moléculaire |
C9H6F4O3 |
|---|---|
Poids moléculaire |
238.14 g/mol |
Nom IUPAC |
2-[2-fluoro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
Clé InChI |
VZBKFZCBRHUIIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)C(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
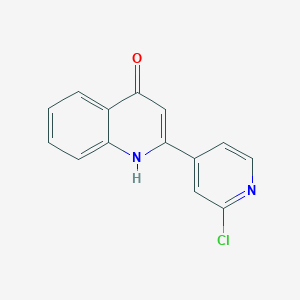
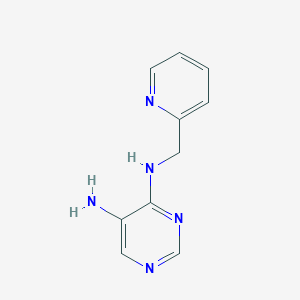
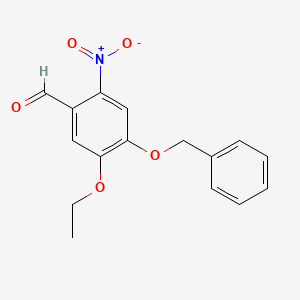

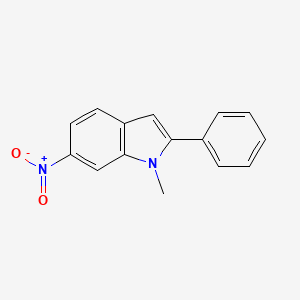


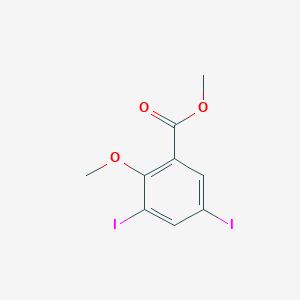
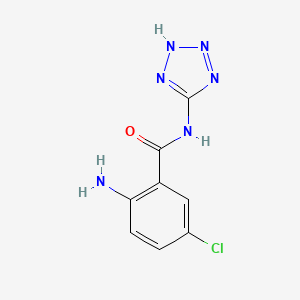
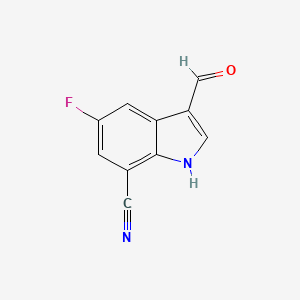
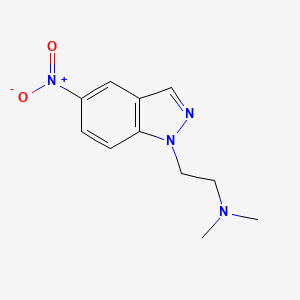
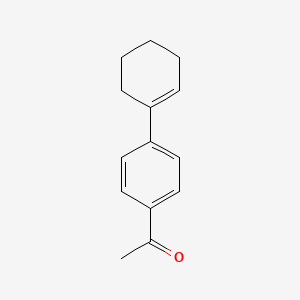
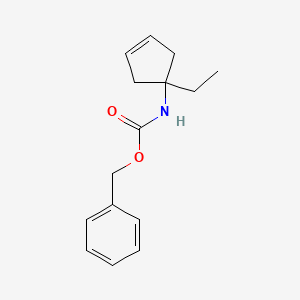
![1-[(2-Methoxypyridin-3-yl)aminocarbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B8631704.png)
